2-Amino-3-(2-hydroxy-ethylsulfanyl)-propionic acid
Overview
Description
2-Amino-3-(2-hydroxy-ethylsulfanyl)-propionic acid is a natural product found in Petiveria alliacea with data available.
Scientific Research Applications
Biocatalysis in Drug Metabolism
The compound has applications in the field of biocatalysis for drug metabolism. A study demonstrated the use of a microbial-based biocatalytic system to produce mammalian metabolites of a related compound, LY451395, which is a potentiator of AMPA receptors. This process involved the use of Actinoplanes missouriensis for the generation of several metabolites (Zmijewski et al., 2006).
Chemoenzymatic Synthesis
Research has shown the utility of 2-Amino-3-(2-hydroxy-ethylsulfanyl)-propionic acid in chemoenzymatic synthesis. A study focused on the asymmetric reduction and kinetic resolution of related compounds using Saccharomyces cerevisiae, leading to the creation of enantiomers of 3-amino-3-phenyl-propionic acids (Varga et al., 2013).
Antiviral Activity
The compound has been studied for its potential antiviral activity. Research on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, which are related to this compound, demonstrated antiviral activity against various viruses, including herpes and retroviruses (Holý et al., 2002).
Solid Phase Peptide Synthesis
A novel safety catch linker, 3-(4-hydroxymethylphenylsulfanyl)propanoic acid (HMPPA), closely related to the compound , was developed for use in solid phase peptide synthesis. This linker offers a more cost-effective alternative for the synthesis of peptides (Erlandsson & Undén, 2006).
Antimicrobial Additives for Lubricating Oils
Aminomethoxy derivatives of 1-(3-Methylphenoxy)-3-(Ethylsulfanyl)propane, structurally similar to this compound, were explored as antimicrobial additives for lubricating oils. These derivatives were found to efficiently suppress the activity of bacteria and fungi (Mammadbayli et al., 2018).
Properties
Molecular Formula |
C5H11NO3S |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
2-amino-3-(2-hydroxyethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C5H11NO3S/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9) |
InChI Key |
MWFRVMDVLYIXJF-UHFFFAOYSA-N |
SMILES |
C(CSCC(C(=O)O)N)O |
Canonical SMILES |
C(CSCC(C(=O)O)N)O |
sequence |
X |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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